5-Methyl-2-nitrobenzoic acid

説明

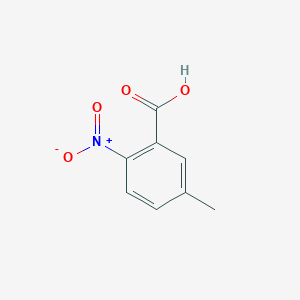

Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRSIFNWHCKMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 5-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025643 | |

| Record name | 5-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or very light yellow solid. (NTP, 1992) | |

| Record name | 5-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3113-72-2 | |

| Record name | 5-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methyl-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3113-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003113722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9473083XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

273 to 277 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20682 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and dye industries. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a methyl group on a benzene (B151609) ring, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in synthetic chemistry.

Chemical and Physical Properties

This compound is typically a crystalline solid, appearing as off-white or very light yellow crystals.[1] The presence of the electron-withdrawing nitro group influences the acidity of the carboxylic acid and the overall reactivity of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 134-136 °C | |

| Appearance | Crystals or very light yellow solid | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 3113-72-2 | [1] |

Experimental Protocols

Synthesis of this compound

A common and environmentally friendly method for the synthesis of this compound involves the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640).[2][3] This is followed by the hydrolysis of the resulting ester.

Experimental Protocol: Synthesis via Nitration and Hydrolysis

-

Nitration of Methyl 3-methylbenzoate:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of methyl 3-methylbenzoate in acetic anhydride to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic and should be controlled to prevent side reactions.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the completion of the nitration.

-

Pour the reaction mixture into ice-water to precipitate the crude methyl 5-methyl-2-nitrobenzoate.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

-

-

Hydrolysis of Methyl 5-methyl-2-nitrobenzoate:

-

Reflux the crude methyl 5-methyl-2-nitrobenzoate with an aqueous solution of sodium hydroxide (B78521) for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the ester is completely consumed.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

-

Filter the precipitate, wash thoroughly with cold water, and dry to obtain the crude product.

-

Purification: Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Slowly add hot water to the filtrate until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Spectroscopic Analysis

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Signals |

| ¹H NMR | Signals corresponding to aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group. |

Logical and Experimental Workflow Visualizations

Logical Relationship: Synthetic Pathway to this compound

The following diagram illustrates the two-step synthesis of this compound from 3-methylbenzoic acid.

Caption: Synthetic pathway for this compound.

Experimental Workflow: Synthesis of a 2-Substituted Benzoxazole Derivative

This compound is a precursor for the synthesis of various bioactive molecules. One such application is in the preparation of 2-substituted benzoxazoles, which are known to exhibit a range of biological activities. The following workflow outlines the synthesis of a 2-(5-methyl-2-nitrophenyl)benzoxazole derivative.

References

An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid (CAS: 3113-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-nitrobenzoic acid (CAS number 3113-72-2), a versatile chemical intermediate with significant potential in pharmaceutical synthesis, dye manufacturing, and materials science research. This document collates essential physicochemical data, detailed experimental protocols for its synthesis, and explores its current and potential applications, particularly in the realm of drug discovery. While specific biological data for the title compound is limited, this guide extrapolates potential mechanisms of action and signaling pathways based on the well-established activities of related nitroaromatic and benzoic acid derivatives. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as an off-white or light yellow powder.[1][2] It is a nitrated carboxylic acid, a structural motif that imparts unique reactivity and physical characteristics.[1][3] The presence of both a carboxylic acid and a nitro group on the benzene (B151609) ring makes it a valuable building block in organic synthesis.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 3113-72-2 | [5] |

| Molecular Formula | C₈H₇NO₄ | [4] |

| Molecular Weight | 181.15 g/mol | [4] |

| Appearance | Off-white to light yellow crystalline powder | [1][2] |

| Melting Point | 134-136 °C | [1][2] |

| Solubility | Insoluble in water.[1][6] Moderately soluble in organic solvents.[4] | [1][4][6] |

| Synonyms | 2-Nitro-5-methylbenzoic acid, 6-Nitro-m-toluic acid | [7][8] |

| InChI Key | QRRSIFNWHCKMSW-UHFFFAOYSA-N | [7] |

| SMILES | CC1=CC(=C(C=C1)C(=O)O)--INVALID-LINK--[O-] | [7] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of a suitable precursor. A common and environmentally conscious method involves the nitration of methyl 3-methylbenzoate (B1238549).[9][10] This approach offers high selectivity and is considered a greener alternative to traditional nitration methods.[9][10]

Experimental Protocol: Nitration of Methyl 3-methylbenzoate

This protocol is adapted from established methods for the nitration of methyl benzoate (B1203000) derivatives.

Materials:

-

Methyl 3-methylbenzoate

-

Fuming nitric acid (HNO₃)

-

Acetic anhydride (B1165640) (Ac₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Hirsch funnel or Büchner funnel

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of fuming nitric acid to acetic anhydride while cooling in an ice bath. The mixture should be prepared fresh before use.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methylbenzoate in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture from the dropping funnel to the stirred solution of methyl 3-methylbenzoate. Maintain the reaction temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

Quenching and Precipitation: Pour the reaction mixture slowly over crushed ice with constant stirring. The crude this compound will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel. Wash the crude product with cold water and then with a small amount of ice-cold methanol to remove impurities.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture.

-

Drying and Characterization: Dry the purified crystals and determine the melting point to confirm purity. The structure can be further confirmed by spectroscopic methods such as NMR and IR.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various organic molecules with potential biological activities.[4][11] Its derivatives have been explored for their antibacterial and anticancer properties.[11]

Potential as an Antibacterial Agent Precursor

Nitroaromatic compounds are a known class of antimicrobial agents.[1] The antimicrobial activity is often attributed to the reductive activation of the nitro group within the microbial cell, leading to the formation of toxic radical species that can damage DNA and other critical cellular components.[1]

3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a standard method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized derivatives of this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension in MHB.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.

Potential as an Anticancer Agent Precursor

Substituted benzoic acid derivatives have been investigated for their anticancer properties.[11] The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) and interference with cell cycle regulation.[12]

3.2.1. Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Synthesized derivatives of this compound

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Normal cell lines (for selectivity assessment)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Safety and Handling

This compound is considered a combustible solid and is incompatible with strong oxidizing agents.[1][2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation | Wash skin thoroughly after handling. |

| Causes serious eye irritation | Wear protective gloves/eye protection/face protection. |

| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Conclusion

This compound is a valuable and versatile chemical intermediate with established and potential applications across various scientific disciplines. Its synthesis is well-documented, with greener protocols available. While its direct biological activity is not extensively studied, its role as a precursor for potentially bioactive molecules, particularly in the antibacterial and anticancer fields, is of significant interest to the drug development community. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and scientists working with this compound, summarizing its key properties and providing detailed experimental methodologies to facilitate future investigations.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 3113-72-2 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of 5-Methyl-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of 5-Methyl-2-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's properties, presents experimental protocols for molecular weight determination, and illustrates these workflows.

Physicochemical Properties

This compound is an aromatic compound classified as a nitrated carboxylic acid.[1] Its chemical structure consists of a benzoic acid core with a methyl group and a nitro group at positions 5 and 2, respectively.[1] It typically appears as an off-white or very light yellow crystalline solid.[2][3][4] The compound is stable but incompatible with strong oxidizing agents.[3][5] It is used as an intermediate in the synthesis of other chemical compounds, such as methyl-N-(5-methyl-2-nitrophenyl) carbamate.[3][4][6]

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 181.15 g/mol | [1][2][4][5][6] |

| Molecular Formula | C₈H₇NO₄ | [1][2][4][5] |

| Exact Mass | 181.03750770 Da | [2] |

| CAS Number | 3113-72-2 | [1][2][4][6] |

| IUPAC Name | This compound | [1][2] |

| Melting Point | 134-136 °C (273-277 °F) | [2][3][4][6] |

| Solubility in Water | Insoluble | [2][3][4][7] |

| Appearance | Crystals or very light yellow solid | [2][3][4] |

Experimental Protocols for Molecular Weight Determination

The molecular weight of an organic acid like this compound can be determined through several established experimental techniques. The most common methods are acid-base titration and mass spectrometry.

Acid-base titration is a classical analytical method to determine the equivalent weight of an unknown acid.[8][9] By titrating a known mass of the acid with a standardized solution of a strong base, the number of moles of the acid can be calculated, which then allows for the determination of its molecular weight.[10][11]

Methodology:

-

Preparation of Standardized Sodium Hydroxide (NaOH) Solution:

-

Prepare a NaOH solution of an approximate concentration (e.g., 0.1 M).

-

Standardize this solution by titrating it against a primary standard acid, such as potassium hydrogen phthalate (B1215562) (KHP).

-

Accurately determine the molarity of the NaOH solution after at least three consistent titrations.

-

-

Titration of this compound:

-

Accurately weigh approximately 0.1-0.2 g of this compound into a 250-mL Erlenmeyer flask.[12][13]

-

Dissolve the acid sample in approximately 50-100 mL of deionized water.[8][13] Gentle warming may be necessary to aid dissolution, followed by cooling to room temperature.[13] Note that the acid's low solubility in water might mean it does not dissolve completely.[8]

-

Add 2-3 drops of phenolphthalein (B1677637) indicator to the acid solution.[8]

-

Fill a clean, rinsed burette with the standardized NaOH solution and record the initial volume.

-

Titrate the this compound solution with the NaOH solution, swirling the flask constantly.[14]

-

The endpoint is reached when the solution turns a faint, persistent pink color.[14] Record the final volume of the NaOH solution.

-

Repeat the titration at least two more times for precision.[8]

-

-

Calculation of Molecular Weight:

-

Calculate the moles of NaOH used:

-

Moles of NaOH = Molarity of NaOH × (Final Volume - Initial Volume of NaOH)

-

-

Since this compound is a monoprotic acid, the moles of acid are equal to the moles of NaOH at the equivalence point.[11]

-

Calculate the molecular weight of the acid:

-

Molecular Weight = Mass of Acid (g) / Moles of Acid

-

-

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15] HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular weight of a small molecule.[16][17]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

The objective is to obtain a clean solution containing the analyte at a concentration appropriate for the mass spectrometer's sensitivity.[18]

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer's m/z scale using a well-characterized reference compound that yields ions of known m/z across the desired mass range.[16] This step is critical for achieving high mass accuracy.[16] External calibration is performed prior to the analysis, and an internal calibrant (lock mass) can be used during the run to correct for any instrument drift.[16]

-

-

Mass Analysis:

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a separation technique like liquid chromatography (LC).

-

Ionize the sample using a soft ionization technique, such as Electrospray Ionization (ESI), to generate charged molecules with minimal fragmentation.[17]

-

Analyze the ions in a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).

-

Acquire the mass spectrum, which will show a peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode.

-

-

Data Analysis:

-

Determine the accurate m/z value of the molecular ion peak.

-

Calculate the neutral molecular mass from the measured m/z. For a protonated ion [M+H]⁺, the neutral mass M is the measured m/z minus the mass of a proton.

-

Use the accurate mass to confirm the elemental formula (C₈H₇NO₄) and thus the molecular weight of the compound.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Molecular Weight Determination by Titration.

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

References

- 1. Buy this compound | 3113-72-2 [smolecule.com]

- 2. This compound | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3113-72-2 [chemicalbook.com]

- 4. This compound CAS#: 3113-72-2 [m.chemicalbook.com]

- 5. This compound [chembk.com]

- 6. 5-甲基-2-硝基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. drcarman.info [drcarman.info]

- 10. homework.study.com [homework.study.com]

- 11. titration [westfield.ma.edu]

- 12. web.williams.edu [web.williams.edu]

- 13. web.williams.edu [web.williams.edu]

- 14. prezi.com [prezi.com]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. rsc.org [rsc.org]

- 17. asset.library.wisc.edu [asset.library.wisc.edu]

- 18. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-Methyl-2-nitrobenzoic acid, a key intermediate in various synthetic applications. Through a detailed examination of its spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the systematic process of confirming its molecular structure. This guide also includes detailed experimental protocols for the synthesis and spectroscopic analysis of the compound, serving as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound (C₈H₇NO₄) is an aromatic carboxylic acid derivative.[1] Its structure, featuring a methyl group and a nitro group on the benzoic acid backbone, makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Accurate structural confirmation is paramount for its application in research and development. This guide details the analytical methodologies employed to unequivocally determine the structure of this compound.

Physicochemical Properties

This compound is typically an off-white to light yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [2] |

| Melting Point | 134-136 °C | [2] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3113-72-2 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nitration of 3-methylbenzoic acid (m-toluic acid).[3]

Experimental Protocol: Nitration of m-Toluic Acid

Materials:

-

3-Methylbenzoic acid (m-toluic acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

Procedure:

-

In a flask, dissolve 3-methylbenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with cold distilled water to remove any residual acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Data and Structure Elucidation

The elucidation of the structure of this compound is achieved through the combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | -COOH |

| ~8.1 | Doublet | 1H | Ar-H (H-3) |

| ~7.6 | Doublet of doublets | 1H | Ar-H (H-4) |

| ~7.4 | Singlet | 1H | Ar-H (H-6) |

| ~2.5 | Singlet | 3H | -CH₃ |

Note: Predicted chemical shifts and multiplicities. Actual values may vary depending on the solvent and instrument.

Interpretation: The downfield singlet at approximately 11.0 ppm is characteristic of a carboxylic acid proton. The aromatic region displays three distinct signals, consistent with a trisubstituted benzene (B151609) ring. The singlet at around 2.5 ppm corresponds to the three protons of the methyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | -COOH |

| ~148 | C-NO₂ |

| ~142 | C-CH₃ |

| ~134 | C-H |

| ~132 | C-H |

| ~128 | C-COOH |

| ~125 | C-H |

| ~21 | -CH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.[4]

Interpretation: The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The signal at ~167 ppm is indicative of a carboxylic acid carbonyl carbon. The signals in the aromatic region (125-148 ppm) correspond to the six carbons of the benzene ring. The upfield signal at ~21 ppm is characteristic of a methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3100 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic) |

| 1760-1690 | C=O stretch (Carboxylic acid) |

| 1550-1475 | N-O asymmetric stretch (Nitro group) |

| 1360-1290 | N-O symmetric stretch (Nitro group) |

| ~1600, ~1450 | C=C stretch (Aromatic ring) |

Note: Characteristic absorption ranges.[5]

Interpretation: The broad absorption band in the 3300-2500 cm⁻¹ region is a classic indicator of the O-H stretch of a carboxylic acid dimer. The strong peak between 1760-1690 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. The two distinct peaks for the N-O stretching vibrations confirm the presence of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 181 | Molecular ion [M]⁺ |

| 164 | [M - OH]⁺ |

| 135 | [M - NO₂]⁺ |

| 119 | [M - COOH - H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Predicted major fragments.[1]

Interpretation: The molecular ion peak at m/z 181 confirms the molecular weight of this compound. The fragmentation pattern, showing losses of hydroxyl (-OH), nitro (-NO₂), and carboxyl (-COOH) groups, is consistent with the proposed structure. The presence of the tropylium (B1234903) ion at m/z 91 is a common feature in the mass spectra of toluene (B28343) derivatives.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating data from various analytical techniques.

Caption: Workflow for structure elucidation.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of a blank KBr pellet first. Then, place the sample pellet in the sample holder and acquire the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization and Analysis: Use Electron Ionization (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a consistent and unambiguous confirmation of the structure of this compound. The detailed protocols and data presented in this guide serve as a practical resource for scientists involved in the synthesis and characterization of this and similar organic compounds, ensuring the quality and reliability of their research.

References

An In-depth Technical Guide to the Solubility of 5-Methyl-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-2-nitrobenzoic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Core Properties of this compound

This compound (C₈H₇NO₄, CAS No: 3113-72-2) is a substituted aromatic carboxylic acid. Its molecular structure, featuring both a carboxylic acid group and a nitro group, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding its solubility is critical for applications ranging from reaction chemistry to drug formulation.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of common organic solvents remains a notable gap in publicly available scientific literature. However, qualitative assessments and data for its aqueous solubility provide foundational insights. The following table summarizes the available solubility information.

| Solvent | Formula | Type | Solubility | Temperature | Citation |

| Water | H₂O | Aqueous | Insoluble | Not Specified | [1] |

| Water | H₂O | Aqueous | < 1 mg/mL | 21.1 °C (70 °F) | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Organic | 100 mg/mL | Not Specified | [3] |

| Ethanol (60-70%) | C₂H₅OH | Organic | Soluble (for spill cleanup) | Not Specified | [2] |

| Acetone | (CH₃)₂CO | Organic | Soluble (for spill cleanup) | Not Specified | [4] |

Note: The term "soluble" in the context of spill cleanup suggests a high degree of solubility, though a quantitative value is not provided.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively documented, established methodologies for organic compounds can be readily applied. The shake-flask method followed by gravimetric analysis is a reliable and widely used technique.

Shake-Flask Method for Equilibrium Solubility

The objective of this protocol is to determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, ethyl acetate)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed to let the undissolved solid settle. For finer suspensions, centrifuge the sample to pellet the excess solid.

-

Filtration: Carefully draw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Sample Collection: Collect a precise volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and appropriate for the solvent used.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of this compound using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own solubility determinations using the described or similar validated methods to obtain precise quantitative data relevant to their experimental conditions.

References

An In-Depth Technical Guide to the Melting Point Determination of 5-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the melting point for 5-Methyl-2-nitrobenzoic acid, a key physical property for substance identification and purity assessment. The document outlines the reported melting point values, detailed experimental protocols for its determination using the capillary method, and the necessary safety precautions.

Physicochemical Data: Melting Point of this compound

This compound (CAS No: 3113-72-2) is an off-white to light yellow crystalline solid.[1][2] Its melting point is a critical parameter for its characterization. A survey of chemical literature and supplier data indicates a consistent, narrow melting range. This sharpness in melting point is indicative of a high degree of purity. Impurities typically cause a depression and broadening of the melting range.

The quantitative data from various sources are summarized in the table below for clear comparison.

| Reported Melting Point Range (°C) | Reported Melting Point Range (°F) | Source Type |

| 134 - 136 °C | ~ 273 - 277 °F | Chemical Supplier & Database[1][3][4][5][6] |

| 131.0 - 138.0 °C | ~ 268 - 280 °F | Chemical Supplier[7] |

| 273 - 277 °F | 133.9 - 136.1 °C | Toxicology Program Database[8][9] |

Experimental Protocol: Melting Point Determination by the Capillary Method

The capillary method is the most common and pharmacopeia-recognized technique for determining the melting point of a solid crystalline substance.[7] This protocol describes the procedure using a modern digital melting point apparatus (e.g., Mel-Temp). A variation for using a Thiele tube is also described.

2.1. Apparatus and Materials

-

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

-

-

Materials:

-

This compound sample (ensure it is completely dry)

-

Capillary tubes (sealed at one end)

-

Heating bath fluid (e.g., mineral oil or silicone oil, for Thiele tube method)

-

Bunsen burner or microburner (for Thiele tube method)

-

2.2. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10] this compound is irritating to the eyes, respiratory system, and skin.[3][6]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

-

Thermal Hazard: The melting point apparatus and Thiele tube can reach high temperatures. Do not touch hot surfaces.[11]

2.3. Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

2.4. Step-by-Step Procedure (Mel-Temp Apparatus)

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the sample on a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[1]

-

Jab the open end of a capillary tube into the powder until a small amount of sample enters the tube.[1]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube (closed end down) through a long, narrow tube to pack the sample tightly at the bottom.[1][8] The final packed sample height should be 2-3 mm.[8]

-

-

Initial Rapid Determination (Optional but Recommended):

-

If the approximate melting point is unknown, it is efficient to first perform a rapid determination.[13]

-

Place the packed capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly and note the approximate temperature at which it melts. This provides a target for the more precise measurement.

-

Allow the apparatus to cool to at least 20°C below this approximate melting point before proceeding.[8]

-

-

Accurate Melting Point Determination:

-

Insert a new, properly prepared capillary tube into the apparatus.[1]

-

Begin heating at a moderate rate until the temperature is about 15-20°C below the expected melting point (134-136°C).[8][12]

-

Reduce the heating rate to a slow and steady 1-2°C per minute.[8][13] This slow rate is crucial for ensuring thermal equilibrium between the thermometer, the heating block, and the sample.[8]

-

Observe the sample continuously through the magnifying eyepiece.

-

Record the temperature at which the first tiny droplet of liquid becomes visible. This is the start of the melting range (T_initial).[1]

-

Continue heating at the slow rate and record the temperature at which the last solid crystal completely disappears into a transparent liquid. This is the end of the melting range (T_final).[1]

-

The reported melting point should be the range from T_initial to T_final.

-

-

Post-Measurement:

-

Turn off and unplug the apparatus. Allow it to cool completely.

-

Carefully remove the used capillary tube and dispose of it in a designated glass or sharps waste container.

-

2.5. Procedural Variation (Thiele Tube Method)

-

Setup: Prepare the sample in the capillary tube as described above. Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer's bulb.[1] The rubber band must remain above the level of the heating oil.[13]

-

Heating: Insert the thermometer and attached capillary into the Thiele tube, which should be filled with mineral or silicone oil to the appropriate level.[10] Gently heat the side arm of the Thiele tube with a burner, using a back-and-forth motion.[1] The tube's design promotes convection currents, ensuring even heat distribution.[10]

-

Measurement: As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.[13] Observe the sample and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[4]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound CAS#: 3113-72-2 [m.chemicalbook.com]

- 3. westlab.com [westlab.com]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. This compound | 3113-72-2 [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. thinksrs.com [thinksrs.com]

- 8. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 9. This compound | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. flinnsci.com [flinnsci.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

A Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 5-Methyl-2-nitrobenzoic acid. These values are estimations based on established chemical shift and absorption frequency ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.0-8.2 | Doublet | 1H | Aromatic H (ortho to -COOH) |

| ~7.5-7.7 | Doublet | 1H | Aromatic H (para to -COOH) |

| ~7.3-7.5 | Singlet | 1H | Aromatic H (ortho to -CH₃) |

| ~2.4-2.6 | Singlet | 3H | Methyl (-CH₃) |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165-170 | Carboxylic acid (-C OOH) |

| ~148-152 | Aromatic C -NO₂ |

| ~138-142 | Aromatic C -CH₃ |

| ~132-135 | Aromatic C H |

| ~128-131 | Aromatic C H |

| ~124-127 | Aromatic C -COOH |

| ~20-22 | Methyl (-C H₃) |

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (Aromatic and methyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1510-1550 | Strong | N-O asymmetric stretch (Nitro group) |

| 1450-1600 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1340-1380 | Strong | N-O symmetric stretch (Nitro group) |

| 1210-1320 | Medium | C-O stretch (Carboxylic acid) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and a larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods for solid samples.

-

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the NMR and IR spectroscopic analysis of this compound.

Caption: Correlation of molecular structure with expected spectroscopic data.

Synthesis of 5-Methyl-2-nitrobenzoic acid from 3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Methyl-2-nitrobenzoic acid, a key intermediate in the pharmaceutical industry, from 3-methylbenzoic acid. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and a discussion of the underlying reaction mechanisms.

Introduction

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients. The efficient and regioselective introduction of a nitro group onto the aromatic ring of 3-methylbenzoic acid is a critical step in its production. This guide focuses on a robust and widely utilized multi-step synthetic approach that proceeds via an ester intermediate to ensure high yield and purity of the final product.

Synthetic Pathway Overview

The synthesis of this compound from 3-methylbenzoic acid is typically achieved through a three-step process:

-

Esterification: The carboxylic acid functionality of 3-methylbenzoic acid is first protected by converting it into a methyl ester. This step prevents unwanted side reactions and influences the regioselectivity of the subsequent nitration.

-

Nitration: The aromatic ring of methyl 3-methylbenzoate (B1238549) is then nitrated to introduce a nitro group. The directing effects of the methyl and ester groups favor the formation of the desired 5-methyl-2-nitro isomer.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed back to a carboxylic acid to yield the target molecule, this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of 3-Methylbenzoic Acid

This procedure outlines the Fischer esterification of 3-methylbenzoic acid to form methyl 3-methylbenzoate.

Materials:

-

3-Methylbenzoic acid

-

Methanol (B129727) (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3-methylbenzoic acid and an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-methylbenzoate.

Step 2: Nitration of Methyl 3-methylbenzoate

This protocol describes the regioselective nitration of methyl 3-methylbenzoate.

Materials:

-

Methyl 3-methylbenzoate

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Erlenmeyer flask

-

Stirring plate and stir bar

-

Dropping funnel

Procedure:

-

In an Erlenmeyer flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add methyl 3-methylbenzoate to the cold sulfuric acid with constant stirring.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate

This final step involves the saponification of the ester to yield the desired carboxylic acid.[1]

Materials:

-

Methyl 5-methyl-2-nitrobenzoate

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl)

-

Reflux condenser

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve methyl 5-methyl-2-nitrobenzoate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the saponification is complete, as indicated by the disappearance of the ester.[1]

-

Cool the reaction mixture to room temperature and then acidify by pouring it into a solution of hydrochloric acid with stirring.[1]

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Direct Nitration Yield | ||

| With Urea Nitrate/H₂SO₄ | 58% | [2] |

| With Nitrourea/H₂SO₄ | 74% | [2] |

| Multi-step Synthesis Yield | Up to 90% | [3] |

| Melting Point | 134-136 °C | [4] |

| Molecular Weight | 181.15 g/mol | [5] |

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis lies in the electrophilic aromatic substitution (EAS) reaction of nitration. The mechanism involves the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of electrophilic aromatic nitration.

The sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6][7] The aromatic π-system of methyl 3-methylbenzoate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[8] A base, such as water, then removes a proton from the ring, restoring aromaticity and yielding the nitrated product.[8] The directing effects of the methyl group (ortho, para-directing) and the ester group (meta-directing) synergistically favor the substitution at the C2 and C5 positions relative to the ester and methyl groups, respectively, leading to the desired 5-methyl-2-nitro isomer.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]

- 4. 5-甲基-2-硝基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aiinmr.com [aiinmr.com]

- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a nitro group on an aromatic ring profoundly influences the molecule's chemical behavior, a feature expertly exploited in the synthesis of pharmaceuticals and other high-value chemical entities. In 5-Methyl-2-nitrobenzoic acid, the nitro group, positioned ortho to the carboxylic acid and meta to the methyl group, serves as a critical modulator of reactivity, rendering the molecule a versatile intermediate in organic synthesis. This technical guide delves into the core aspects of the nitro group's reactivity in this compound, providing detailed experimental insights and quantitative data to support its application in research and drug development.

The Dual Influence of the Nitro Group

The electron-withdrawing nature of the nitro group (-NO2) in this compound exerts a twofold influence on its reactivity. Firstly, it enhances the acidity of the carboxylic acid group by stabilizing the carboxylate anion through inductive effects. Secondly, and more central to its synthetic utility, the nitro group can be chemically transformed, most notably through reduction to an amino group, or it can activate the aromatic ring to specific reactions.

Key Reactions Centered on the Nitro Group

The primary and most synthetically valuable reaction involving the nitro group of this compound is its reduction to form 2-amino-5-methylbenzoic acid. This transformation is a cornerstone in the synthesis of a variety of bioactive molecules, including anti-inflammatory and analgesic agents.[1]

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step that opens up a vast landscape of further chemical modifications, such as diazotization, amide coupling, and the formation of heterocyclic systems.[2] A prevalent and highly efficient method for this reduction is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of a Substituted Nitrobenzoic Acid

Reaction Scheme:

Caption: Figure 1: Catalytic Hydrogenation of this compound.

Materials:

-

2-Nitro-3-methylbenzoic acid (or this compound)

-

Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)[4]

-

Solvent (e.g., Methanol, Ethanol)

-

Hydrogen gas

Procedure:

-

In a suitable hydrogenation reactor, dissolve the nitrobenzoic acid derivative in the chosen solvent.

-

Add the hydrogenation catalyst to the solution.

-

Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen to the desired pressure.

-

The reaction mixture is then stirred at a controlled temperature for a specified duration.

-

Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude aminobenzoic acid.

-

The product can be further purified by recrystallization.

A patent for the synthesis of a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, specifies a nitration reaction at 0-20 °C for 1-2 hours, followed by a hydrogenation reduction.[3] Another patent describes the reduction of nitrobenzoic acid compounds using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney-Ni or iron powder at temperatures between 40-110 °C.[5]

Quantitative Data:

The following tables summarize key quantitative data for this compound and its reduction product, 2-amino-5-methylbenzoic acid.

Table 1: Physicochemical Properties

| Property | This compound | 2-Amino-5-methylbenzoic acid |

| Molecular Formula | C8H7NO4 | C8H9NO2 |

| Molecular Weight | 181.15 g/mol [6] | 151.16 g/mol |

| Melting Point | 134-136 °C | 175 °C (dec.) |

| Appearance | Off-white crystalline powder | - |

Table 2: Spectroscopic Data

| Spectrum | This compound | 2-Amino-5-methylbenzoic acid |

| ¹H NMR | Data available on PubChem[6] | Data available on ChemicalBook and SpectraBase[7][8] |

| ¹³C NMR | - | Data available on SpectraBase[8] |

| IR (cm⁻¹) | Characteristic peaks for C=O and N-O stretching[9][10] | - |

Role in Drug Development Workflow

The transformation of this compound into 2-amino-5-methylbenzoic acid is a critical step in the synthesis of various pharmaceutical compounds. The resulting amino acid serves as a versatile scaffold for building molecular complexity.

Caption: Figure 2: Workflow from this compound to bioactive molecules.

Conclusion

The nitro group in this compound is not merely a substituent but a strategic functional group that dictates the synthetic potential of the molecule. Its facile reduction to an amino group provides a gateway to a wide array of pharmacologically relevant structures. The data and protocols presented in this guide underscore the importance of this compound as a valuable building block for researchers and professionals in the field of drug discovery and development. A thorough understanding of the reactivity of its nitro group is paramount to harnessing its full synthetic utility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 6. This compound | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. homework.study.com [homework.study.com]

- 10. Solved 4. Interpret the IR spectrum of methyl | Chegg.com [chegg.com]

An In-Depth Technical Guide on the Electron-Withdrawing Effects in 5-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and reactivity of 5-Methyl-2-nitrobenzoic acid, with a particular focus on the influence of its electron-withdrawing nitro group. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1] It typically appears as a white to light yellow crystalline powder.[1] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Melting Point | 134-136 °C | [2] |

| Predicted pKa | 2.21 ± 0.25 | |

| Water Solubility | Insoluble | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

Electron-Withdrawing Effects on Acidity

The presence of a nitro group (-NO₂) at the ortho position to the carboxylic acid group significantly influences the acidity of this compound. The nitro group is a strong electron-withdrawing group due to both the inductive effect and the resonance effect. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. This is reflected in its low predicted pKa value of 2.21. In contrast, the methyl group (-CH₃) at the meta position has a weak electron-donating inductive effect, which slightly counteracts the effect of the nitro group.

The interplay of these electronic effects can be visualized as follows:

References

An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals